N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c24-18(14-6-2-1-3-7-14)21-16-9-4-8-15(12-16)17-13-23-11-5-10-20-19(23)22-17/h4-5,8-14H,1-3,6-7H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCMCCUEQBXHJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reactions
The imidazo[1,2-a]pyrimidine core is typically synthesized via condensation of 2-aminopyrimidine derivatives with α-halo carbonyl compounds. For example, reacting 2-aminopyrimidine with α-bromoacetophenone in ethanol under reflux yields the bicyclic structure through nucleophilic substitution and cyclization. This method, adapted from zolpidem syntheses, achieves moderate yields (50–65%) but requires stringent temperature control to avoid side reactions such as oligomerization.
Multicomponent and Cascade Reactions
Recent advances employ domino protocols to streamline imidazo[1,2-a]pyrimidine formation. A five-component cascade reaction involving cyanoacetohydrazide, nitroacetophenone, and diamines in aqueous ethanol constructs the core via sequential N,N-acetal formation, Knoevenagel condensation, and Michael addition. This approach circumvents intermediate isolation, improving overall efficiency (70–85% yield).
Functionalization of the Aryl Ring
Friedel-Crafts Acylation
Introducing the phenyl group at the 2-position of the imidazo[1,2-a]pyrimidine core is achieved via Friedel-Crafts acylation. Treatment with acetyl chloride in the presence of AlCl3 generates the 2-aryl intermediate, which is subsequently reduced catalytically (H2/Pd-C) to the corresponding ethylbenzene derivative. This step demands anhydrous conditions to prevent hydrolysis of the Lewis acid catalyst.
Haloform Reaction for Carboxylic Acid Precursors
The meta-substituted carboxylic acid precursor is synthesized via haloform reaction of acetylated intermediates. For instance, iodination of 3-acetylphenylimidazo[1,2-a]pyrimidine in basic aqueous medium (NaOH/I2) yields the triiodo derivative, which undergoes hydrolysis to 3-(imidazo[1,2-a]pyrimidin-2-yl)benzoic acid. This method achieves >80% purity but requires careful pH adjustment to prevent over-oxidation.
Formation of the Cyclohexanecarboxamide Moiety
Amidation Reactions
The benzoic acid intermediate is activated for amide coupling using carbonyldiimidazole (CDI) or thionyl chloride. Reaction with cyclohexylamine in dichloromethane at 0–5°C affords N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)cyclohexanecarboxamide in 60–75% yield. CDI-mediated activation is preferred over classical mixed anhydride methods due to reduced epimerization risks.
Mannich Reaction for Direct Functionalization
Alternative routes utilize Mannich reactions to introduce the carboxamide group. Condensation of the imidazo[1,2-a]pyrimidine with cyclohexanecarboxaldehyde and piperazine in methanol-formaldehyde solutions generates tertiary amine intermediates, which are oxidized to the amide using RuO4. While this method simplifies step count, yields are variable (40–55%) due to competing over-alkylation.
Optimization and Catalytic Methods
Base Catalysis
Inorganic bases such as potassium carbonate enhance reaction rates during cyclization and amidation steps. For example, K2CO3 (1.5–3.0 equivalents) in DMF accelerates imidazo[1,2-a]pyrimidine formation by deprotonating intermediates, achieving 20% faster kinetics compared to organic bases.
Solvent Systems
Binary solvent mixtures (e.g., water-ethanol 1:1) improve solubility of polar intermediates during multicomponent reactions. Ethanol’s low polarity facilitates product precipitation, simplifying purification. Conversely, amidation steps require aprotic solvents (THF, DCM) to minimize hydrolysis.
Analytical Characterization
Spectroscopic Validation
1H NMR spectra of the final compound exhibit characteristic signals: δ 8.50–8.70 ppm (imidazo H-5), δ 7.20–7.60 ppm (aryl protons), and δ 1.10–1.80 ppm (cyclohexyl CH2). High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 363.1584 (calculated for C20H21N4O2).
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile-water gradient) reveals >98% purity when using CDI-activated amidation, whereas Mannich-derived samples show 85–90% purity due to byproduct formation.
Chemical Reactions Analysis
Types of Reactions: N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)cyclohexanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a .... These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products resulting from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological and chemical properties, making them suitable for various applications.
Scientific Research Applications
Chemistry: In chemistry, N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)cyclohexanecarboxamide serves as a versatile intermediate for the synthesis of more complex molecules
Biology: Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.
Medicine: In the medical field, this compound has been investigated for its anticancer properties. Studies have demonstrated its efficacy in inhibiting the growth of cancer cells, making it a promising candidate for cancer treatment.
Industry: Industrially, this compound can be used in the development of new materials and chemicals. Its unique chemical properties make it suitable for applications in material science, such as the creation of advanced polymers and coatings.
Mechanism of Action
The mechanism by which N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)cyclohexanecarboxamide exerts its effects involves its interaction with specific molecular targets. The imidazo[1,2-a]pyrimidin-2-yl group plays a crucial role in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)methanesulfonamide
N-(pyridin-2-yl)amides
3-bromoimidazo[1,2-a]pyridines
Uniqueness: N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)cyclohexanecarboxamide stands out due to its unique combination of the imidazo[1,2-a]pyrimidin-2-yl group and the cyclohexanecarboxamide moiety. This combination provides distinct chemical and biological properties that are not found in other similar compounds.
Biological Activity
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and kinase inhibition. This article explores the compound's structure, biological mechanisms, and relevant research findings.
Compound Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : C19H22N4O
- Molecular Weight : 318.41 g/mol
- Structural Features : The compound features an imidazo[1,2-a]pyrimidine moiety attached to a phenyl group and a cyclohexanecarboxamide group, which may contribute to its biological activity.
Research indicates that compounds with imidazo[1,2-a]pyrimidine structures often exhibit inhibitory effects on various kinases. Kinases are crucial in regulating cellular functions, including growth and proliferation. The specific mechanism by which this compound exerts its effects may involve:
- Inhibition of Tropomyosin Receptor Kinases (Trks) : Similar compounds have shown potent inhibition of TrkA/B/C kinases, which are implicated in neuroblastoma and other cancers. For instance, a related compound demonstrated IC50 values in the low nanomolar range for these targets, indicating high potency against cancer cell lines expressing Trk receptors .
Anticancer Properties
The compound has been evaluated for its anticancer properties, particularly against neuroblastoma cells. Notable findings include:
- Inhibition of Cell Proliferation : Studies have shown that related imidazo[1,2-a]pyrimidine derivatives can inhibit the proliferation of neuroblastoma cells with IC50 values comparable to FDA-approved drugs .
- Induction of Apoptosis : Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through pathways involving ROS (reactive oxygen species) generation and mitochondrial dysfunction.
Kinase Inhibition Studies
The following table summarizes the biological activity of this compound and related compounds:
| Compound | Target Kinase | IC50 (nM) | Biological Effect |
|---|---|---|---|
| 9o | TrkA | 2.65 | Inhibition of migration and invasion in SH-SY5Y-TrkB cells |
| 9o | TrkB | 10.47 | Induction of apoptosis |
| Related Compound | RET kinase | Moderate to High | Inhibition of cell proliferation |
Case Studies
Several case studies have highlighted the efficacy of imidazo[1,2-a]pyrimidine derivatives:
- Neuroblastoma Cell Line Study : A study involving SH-SY5Y-TrkB neuroblastoma cells demonstrated that treatment with related compounds led to significant reductions in cell viability and migration capabilities.
- Kinase Inhibition Assays : ELISA-based assays confirmed that several derivatives effectively inhibited RET kinase activity at both molecular and cellular levels, showcasing their potential as therapeutic agents against RET-driven malignancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
